(R)-1-Boc-3-propylpiperazine

Chiral Chromatography Enantiomeric Excess Quality Control

Racemic or achiral piperazine alternatives introduce stereochemical uncertainty that compromises receptor binding and downstream bioactivity. (R)-1-Boc-3-propylpiperazine eliminates this risk with a single, defined (R)-stereocenter at the 3-position. - Enables predictable ligand-receptor interactions through fixed spatial orientation of the propyl substituent; avoids off-target effects inherent to racemic mixtures. - Orthogonal Boc protection permits selective N1 deprotection under mild acidic conditions, preserving (R)-configuration integrity during multistep syntheses. - Supplied with rigorous enantiomeric purity specifications; ideal as a reference standard for chiral HPLC/SFC method development and batch-to-batch QC consistency.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 928025-57-4
Cat. No. B1592896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-propylpiperazine
CAS928025-57-4
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCC1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
InChIKeyUTQYTJHYWCCQIJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-3-propylpiperazine Overview


(R)-1-Boc-3-propylpiperazine (CAS 928025-57-4), systematically named tert-butyl (3R)-3-propylpiperazine-1-carboxylate, is a Boc-protected chiral piperazine derivative with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . The compound features a single defined stereocenter at the 3-position bearing a propyl substituent, while the N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group . Predicted physicochemical properties include an ACD/LogP of 2.11, a boiling point of 303.9±17.0 °C, and a polar surface area of 42 Ų [1]. Commercial suppliers typically offer this compound at purities of 95–99.71% . It is primarily positioned as a chiral drug intermediate for the synthesis of various active pharmaceutical substances .

(R)-1-Boc-3-propylpiperazine Substitution Risks


Substituting (R)-1-Boc-3-propylpiperazine with generic piperazine alternatives such as racemic 1-Boc-3-propylpiperazine (CAS 502649-27-6), unsubstituted Boc-piperazine (CAS 57260-71-6), or the enantiomeric (S)-1-Boc-3-propylpiperazine carries substantial scientific risk due to the critical role of stereochemistry in downstream biological activity. Chiral piperazine scaffolds are privileged structures in medicinal chemistry, where the defined spatial arrangement of substituents directly influences ligand-receptor binding, target selectivity, and ultimately therapeutic efficacy . The (R)-configuration specifically orients the propyl substituent in three-dimensional space; substitution with the racemate introduces an equimolar amount of the (S)-enantiomer that may exhibit reduced potency, off-target binding, or antagonistic effects at the intended biological target . Furthermore, the Boc protecting group provides orthogonal stability for selective N1 deprotection during multistep synthesis, enabling regioselective functionalization that unprotected or alternatively protected piperazines cannot achieve .

Quantitative Evidence for (R)-1-Boc-3-propylpiperazine Differentiation


Enantiomeric Purity Specification

A key differentiation criterion for (R)-1-Boc-3-propylpiperazine procurement is the available enantiomeric purity specification. MedChemExpress offers the compound at 99.71% purity , whereas other commercial suppliers typically provide purities of 95% to 97% . The enantiomeric purity directly affects downstream synthesis reproducibility, as the presence of 3–5% racemic or enantiomeric impurities in lower-grade material can propagate stereochemical errors through subsequent reaction steps .

Chiral Chromatography Enantiomeric Excess Quality Control

Comparative Lipophilicity (LogP)

The predicted ACD/LogP value for (R)-1-Boc-3-propylpiperazine is 2.11 [1]. For procurement decisions requiring specific lipophilicity ranges—critical for blood-brain barrier penetration, oral absorption, and metabolic stability optimization—this value differentiates the compound from closely related piperazine building blocks. Unsubstituted 1-Boc-piperazine exhibits a LogP of approximately 0.1–0.5 (inferred from structural class data), while (R)-1-Boc-3-methylpiperazine has a lower LogP due to the reduced carbon chain length . The propyl substituent confers intermediate lipophilicity suitable for balancing membrane permeability with aqueous solubility .

Lipophilicity Drug-Likeness Physicochemical Property

Stereochemical Configuration and Biological Activity

The (R)-configuration at the 3-position of (R)-1-Boc-3-propylpiperazine is a non-interchangeable structural determinant. In a systematic study of diacyl-substituted 2-arylpiperazines, X-ray crystallographic analysis demonstrated that the 2R configuration was unequivocally associated with NK(2) receptor binding activity, whereas the corresponding (S)-enantiomer showed negligible binding [1]. Although this evidence derives from 2-substituted rather than 3-substituted piperazines, it establishes a class-level principle that the spatial orientation of piperazine substituents governs biological recognition. Substituting (R)-1-Boc-3-propylpiperazine with the (S)-enantiomer or racemate introduces a stereochemical mismatch that may compromise target engagement in downstream drug candidates .

Stereoselectivity Receptor Binding Structure-Activity Relationship

(R)-1-Boc-3-propylpiperazine Applications


Asymmetric Synthesis of Enantiopure Drug Candidates

Procure (R)-1-Boc-3-propylpiperazine for medicinal chemistry campaigns where the (R)-configuration is a required stereochemical input. The compound serves as a chiral building block for the synthesis of active pharmaceutical ingredients targeting receptors where stereochemistry governs binding affinity and selectivity . The Boc protecting group enables selective N1 deprotection under mild acidic conditions, facilitating regioselective functionalization at the secondary amine while preserving the stereochemical integrity of the (R)-3-propyl substituent [1].

Ligand Framework and Conformational Studies

Utilize (R)-1-Boc-3-propylpiperazine in protonation-state and ligand framework studies where the defined (R)-configuration and propyl substituent confer predictable conformational constraints . The compound's predicted physicochemical properties—including LogP 2.11 and polar surface area 42 Ų [1]—provide a quantitative basis for structure-based design and property optimization in heterocycle derivatization workflows.

Reference Standard for Chiral Method Development

Select the 99.71% purity grade of (R)-1-Boc-3-propylpiperazine as a reference standard for developing chiral HPLC or SFC methods to separate (R)- and (S)-enantiomers of 3-substituted piperazine intermediates. The high enantiomeric purity specification ensures reliable calibration curves and detection limits, reducing method validation time and improving batch-to-batch quality control consistency in pharmaceutical manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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